7-Cyclohexylheptyl b-D-maltoside
Description
Significance of Maltoside Detergents in Advancing Membrane Protein Research
The study of membrane proteins, which are integral to a vast array of cellular processes and represent a major class of drug targets, is fraught with challenges stemming from their hydrophobic nature. To elucidate their three-dimensional structures and understand their mechanisms of action, these proteins must be carefully extracted from their native lipid bilayer environment and maintained in a soluble, stable, and functionally active state. Non-ionic detergents, particularly those with a maltose (B56501) headgroup, known as maltosides, have proven to be exceptionally effective in this regard.
The development of n-dodecyl-β-D-maltopyranoside (DDM) in the 1980s marked a significant milestone, enabling the successful purification of active and stable membrane proteins. mdpi.com The mild, non-denaturing character of maltoside detergents allows them to shield the hydrophobic transmembrane domains of proteins from the aqueous environment, thereby preventing aggregation and preserving their native conformation. nih.govnih.gov The versatility of maltosides, with a wide range of available alkyl chain lengths, allows for the empirical selection of an optimal detergent for a given membrane protein, which has been crucial for advancements in X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov
Rationale for Cyclohexyl-Alkyl Maltosides in Enabling Comprehensive Membrane Protein Studies
In the continuous pursuit of more effective tools for membrane protein research, chemists have synthesized novel detergents with modified hydrophobic tails to better mimic the native lipid environment. The introduction of a cyclohexyl moiety into the alkyl chain of maltosides, creating cyclohexyl-alkyl maltosides, is a prime example of this innovation. The rationale for this chemical modification is rooted in the desire to create detergents with enhanced properties for stabilizing challenging membrane proteins.
The inclusion of the bulky, rigid cyclohexyl group in the detergent's hydrophobic tail can lead to several advantages over their linear-chain counterparts. These include potentially lower critical micelle concentrations (CMC), which is the concentration at which detergent monomers self-assemble into micelles. A lower CMC is often desirable as it can lead to greater protein stability at lower detergent concentrations. Furthermore, the unique geometry of the cyclohexyl group can influence the size and shape of the resulting detergent micelles, which can be a critical factor in obtaining well-ordered crystals or uniform particle distributions for high-resolution structural analysis. The CYMAL® series of detergents, which includes 7-Cyclohexylheptyl β-D-maltoside, was developed based on this principle to expand the toolkit for membrane protein structural biologists.
Overview of Key Academic Research Domains Utilizing 7-Cyclohexylheptyl β-D-Maltoside
7-Cyclohexylheptyl β-D-maltoside, commercially known as Cymal-7, has been employed in the purification and biophysical characterization of various membrane proteins. Its utility has been demonstrated in studies that aim to understand the fundamental interactions between detergents, lipids, and membrane proteins.
A notable example of its application is in the systematic investigation of the detergent-binding capacity and phospholipid content of membrane proteins when purified in different detergents. In a study by Chaptal and colleagues, Cymal-7 was used to purify several model membrane proteins, including a urea (B33335) transporter (UT), an amino acid antiporter (AdiC), and lactose (B1674315) permease (LacY). This research provided valuable quantitative data on the number of Cymal-7 molecules and co-purified phospholipids (B1166683) that form a complex with these proteins. Such fundamental studies are crucial for optimizing purification protocols and for the accurate interpretation of structural and functional data, as the detergent belt surrounding a membrane protein can influence its behavior. The use of Cymal-7 in these detailed biophysical analyses underscores its role as a valuable tool for probing the intricacies of membrane protein-detergent interactions.
Interactive Data Tables
Physicochemical Properties of 7-Cyclohexylheptyl β-D-maltoside (Cymal-7)
| Property | Value |
| Molecular Formula | C₂₅H₄₆O₁₁ |
| CAS Number | 349477-49-2 |
| Molecular Weight ( g/mol ) | 522.6 |
| Critical Micelle Concentration (CMC) in H₂O | ~0.19 mM |
| Aggregation Number in H₂O | ~150 |
| Physicochemical data is based on information from commercial suppliers. |
Detergent and Phospholipid Stoichiometry for Membrane Proteins Purified in Cymal-7
| Membrane Protein | Number of Bound Cymal-7 Molecules (n_D) | Number of Bound Phospholipid Molecules (n_PL) |
| Urea Transporter (UT) | ~140 | ~35 |
| Amino Acid Antiporter (AdiC) | ~160 | ~40 |
| Lactose Permease (LacY) | ~150 | ~25 |
| Data derived from research by Chaptal et al. (2017). |
Properties
IUPAC Name |
2-[6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKAVONQUWHNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Design and Synthetic Research of Cyclohexyl Maltoside Detergents for Biological Applications
Investigating the Influence of Cyclohexyl Moieties on Detergent Functional Properties for Membrane Protein Interactions
The introduction of a cyclohexyl group into the hydrophobic tail of maltoside detergents, as seen in 7-Cyclohexylheptyl β-D-maltoside, is a deliberate design strategy to refine detergent properties for enhanced interaction with membrane proteins. This bulky, rigid cyclohexyl moiety significantly alters the detergent's self-assembly and its capacity to create a supportive environment for solubilized proteins.
The presence of the cyclohexyl group typically results in the formation of smaller, more uniform micelles compared to their linear alkyl chain counterparts like n-dodecyl-β-D-maltoside (DDM). The steric hindrance from the cyclic group influences the packing of detergent monomers, often leading to lower aggregation numbers. This characteristic is particularly advantageous for high-resolution structural biology techniques such as NMR spectroscopy and single-particle cryo-electron microscopy, where smaller micelles can lead to reduced background noise and improved resolution.
Moreover, the rigidity of the cyclohexyl ring contributes to a more organized and less denaturing interface with the transmembrane domains of proteins. This concept of "hydrophobic matching" is vital for preserving the native conformation and biological activity of the solubilized protein. By creating a microenvironment that more closely mimics the native lipid bilayer, the cyclohexyl group helps to shield the protein's hydrophobic surfaces from the aqueous solvent without imposing the conformational stress that can cause denaturation.
Role of Alkyl Chain Length in Modulating Detergent Efficacy for Membrane Protein Solubilization and Stability
The length of the alkyl chain is a pivotal factor that, in conjunction with the hydrophobic tail's nature, governs a detergent's effectiveness in solubilizing and stabilizing membrane proteins. In 7-Cyclohexylheptyl β-D-maltoside, the seven-carbon (heptyl) chain provides the necessary hydrophobicity to integrate into the lipid bilayer and extract the target membrane protein.
A key property influenced by alkyl chain length is the critical micelle concentration (CMC), which is the concentration at which detergent molecules begin to form micelles. Generally, longer alkyl chains result in lower CMCs. The heptyl chain in 7-Cyclohexylheptyl β-D-maltoside provides a balance, ensuring sufficient hydrophobicity for effective membrane disruption while maintaining a CMC that is practical for laboratory procedures. An excessively long chain could create difficulties in removing the detergent during purification, while a chain that is too short may not be hydrophobic enough for efficient solubilization.
The stability of the resulting protein-detergent complex is also profoundly affected by the alkyl chain length. The chain must be adequately long to form a stable hydrophobic belt around the protein's transmembrane domains, effectively substituting for the native lipid environment. The combination of a heptyl chain and a terminal cyclohexyl group in 7-Cyclohexylheptyl β-D-maltoside has been demonstrated to provide a robust and stabilizing environment for a range of membrane proteins, preventing aggregation and preserving their structural and functional integrity for subsequent analyses.
Table 1: Influence of Alkyl Chain Length on Detergent Properties
| Detergent Property | Influence of Alkyl Chain Length |
|---|---|
| Critical Micelle Concentration (CMC) | Inversely proportional; longer chains generally lead to lower CMCs. |
| Solubilization Efficacy | Directly related; longer chains are typically more effective at disrupting the lipid bilayer. |
| Protein Stability | Dependent on creating a stable hydrophobic shield; the optimal length can vary depending on the specific protein. |
| Detergent Removal | Can be more challenging with longer, more hydrophobic alkyl chains. |
Research into Analogues and Derivatives of Maltoside Detergents for Enhanced Performance in Biophysical and Structural Biology Studies
The success of detergents like 7-Cyclohexylheptyl β-D-maltoside has catalyzed further research into developing analogues and derivatives with properties tailored for specific and demanding biophysical and structural biology applications. This research aims to fine-tune detergent characteristics, such as micelle size, shape, and charge, to address challenges posed by particularly difficult membrane proteins and to meet the requirements of advanced analytical methods.
One active area of investigation is the modification of the linker connecting the cyclohexyl group to the maltoside headgroup. Altering the length and chemical nature of this linker can influence the detergent molecule's flexibility and geometry, which in turn impacts micelle properties and protein-detergent interactions. For instance, incorporating ether linkages or other functional groups can change the detergent's polarity and hydrogen-bonding capacity, potentially enhancing protein stability.
Another research direction is the synthesis of "tandem" or "gemini" detergents, which consist of two cyclohexyl-alkyl-maltoside units linked together. These dimeric detergents can form novel micellar structures and may provide superior solubilizing power, especially for large membrane protein complexes. The rationale is that two hydrophobic tails can interact with the protein in a more intricate and potentially more stabilizing manner than a single-tailed detergent.
Furthermore, derivatives featuring different headgroups are being explored. While the maltoside headgroup is valued for its non-denaturing properties, other sugar-based or zwitterionic headgroups are being attached to the cyclohexyl-alkyl tail. These modifications can alter the surface properties of the micelles, which can be advantageous for protein crystallization or for studies where the charge of the detergent-protein complex is a critical parameter. This ongoing development of novel detergents continually expands the toolkit available to membrane protein researchers, facilitating the study of an increasingly broad and complex range of biological systems.
Methodological Applications of 7 Cyclohexylheptyl β D Maltoside in Membrane Protein Research
Strategies for Membrane Protein Solubilization Utilizing 7-Cyclohexylheptyl β-D-Maltoside
The initial and most critical step in the study of membrane proteins is their gentle yet effective removal from the cell membrane. This process, known as solubilization, involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein of interest, lipids, and detergent molecules. 7-Cyclohexylheptyl β-D-maltoside, a non-ionic detergent, is designed to shield the hydrophobic transmembrane domains of the protein from the aqueous environment, thereby preventing aggregation and maintaining solubility.
Optimization of Solubilization Conditions for Diverse Membrane Protein Architectures and Complexes
The efficacy of membrane protein solubilization is not a one-size-fits-all scenario; it is highly dependent on the specific characteristics of the target protein and the surrounding lipid environment. Key parameters that require careful optimization include the detergent concentration, the detergent-to-protein ratio, temperature, pH, and ionic strength of the buffer.
While comprehensive studies detailing the optimization of solubilization conditions with 7-Cyclohexylheptyl β-D-maltoside for a wide range of membrane protein architectures are not extensively documented in the available literature, general principles for non-ionic detergents apply. The concentration of the detergent is typically kept above its critical micelle concentration (CMC) to ensure the presence of micelles necessary for solubilizing the protein. However, excessively high detergent concentrations can lead to the stripping of essential lipids that may be crucial for the protein's stability and function. Therefore, a systematic screening of detergent concentrations is often necessary to identify the optimal balance between efficient solubilization and the preservation of the protein's native state.
For instance, in studies involving other maltoside-based detergents, it has been shown that even small variations in the alkyl chain length can significantly impact the stability and activity of the solubilized protein. This underscores the importance of empirical determination of the ideal solubilization parameters for each specific membrane protein when using 7-Cyclohexylheptyl β-D-maltoside.
Efficiency in Extracting Intact and Functionally Active Membrane Protein Complexes
A primary goal of solubilization is to extract the membrane protein or its complex in a state that is both structurally intact and functionally active. The choice of detergent plays a pivotal role in achieving this. Non-ionic detergents like 7-Cyclohexylheptyl β-D-maltoside are generally considered "mild" because they are less likely to disrupt protein-protein interactions within a complex or to cause denaturation compared to ionic detergents.
While specific functional data for proteins extracted with 7-Cyclohexylheptyl β-D-maltoside is limited in the reviewed literature, the successful purification of multi-subunit membrane protein complexes using this detergent suggests its capability to maintain the integrity of these assemblies. The preservation of the oligomeric state of proteins during purification is often a strong indicator that the native structure has been maintained. Further functional assays, such as ligand binding or transport activity measurements, would be necessary to definitively confirm the functional activity of proteins solubilized in 7-Cyclohexylheptyl β-D-maltoside.
Approaches for Membrane Protein Stability Enhancement in the Presence of 7-Cyclohexylheptyl β-D-Maltoside
Once solubilized, maintaining the long-term stability of a membrane protein is paramount for subsequent biochemical and structural characterization. The detergent micelle provides a mimic of the native lipid bilayer, but its composition and properties can significantly influence the stability of the embedded protein.
Preservation of Native Protein Conformation and Functional Integrity in Detergent Micelles
The ability of a detergent to preserve the native three-dimensional structure of a membrane protein is crucial for its biological function. 7-Cyclohexylheptyl β-D-maltoside, with its bulky cyclohexyl group in the hydrophobic tail, offers a distinct microenvironment compared to linear alkyl chain detergents. This can influence the packing of the detergent molecules around the protein's transmembrane domain, potentially offering enhanced stability for certain protein architectures.
The successful purification of various membrane transporters in 7-Cyclohexylheptyl β-D-maltoside, as demonstrated by their monodisperse profiles in size-exclusion chromatography (SEC), indicates that the detergent is capable of maintaining the proteins in a folded and non-aggregated state. mdpi.com However, direct evidence of functional integrity, such as the measurement of transport kinetics or substrate binding affinities in Cymal-7 micelles, is not extensively detailed in the currently available research. Such functional studies are the gold standard for confirming the preservation of the native, active conformation.
Thermostability Assessments and Determinants of Membrane Proteins in Detergent-Based Systems
Thermostability is a key indicator of a membrane protein's conformational stability and its suitability for structural studies. Various biophysical techniques, such as differential scanning fluorimetry (nanoDSF) or the cysteine-reactive fluorophore (CPM) assay, can be employed to determine the melting temperature (T_m) of a protein in different detergent environments. A higher T_m generally correlates with greater protein stability.
Currently, there is a lack of published data specifically reporting the thermostability of membrane proteins in the presence of 7-Cyclohexylheptyl β-D-maltoside. However, comparative studies on other detergents have shown that factors such as the length and branching of the alkyl chain, as well as the nature of the headgroup, can significantly impact the T_m of a membrane protein. It is plausible that the unique structure of 7-Cyclohexylheptyl β-D-maltoside could confer specific thermostabilizing properties to certain membrane proteins, a hypothesis that warrants further experimental investigation.
Techniques for Membrane Protein Purification Employing 7-Cyclohexylheptyl β-D-Maltoside
Following solubilization, the target membrane protein needs to be purified from other cellular components. Standard chromatographic techniques are employed, with the crucial addition of the solubilizing detergent in all buffers to maintain the protein in a soluble state. 7-Cyclohexylheptyl β-D-maltoside has been successfully used in the purification of several membrane proteins.
A systematic study by Wissing et al. (2017) investigated the purification of three model membrane proteins—the urea (B33335) transporter (UT), the arginine/agmatine antiporter (AdiC), and the lactose (B1674315) permease (LacY)—in nine different detergents, including 7-Cyclohexylheptyl β-D-maltoside (referred to as Cymal-7 in the study). mdpi.com The proteins were purified using metal affinity chromatography followed by size-exclusion chromatography (SEC). mdpi.com
The SEC profiles of UT and AdiC in 7-Cyclohexylheptyl β-D-maltoside showed monodisperse peaks, indicating that the proteins were stable and did not aggregate. mdpi.com This is a critical quality indicator for downstream structural and functional studies.
A key finding of this research was the characterization of the protein-detergent-lipid complexes. The study quantified the number of detergent and endogenous phospholipid molecules that remained bound to the purified proteins. These findings are summarized in the table below.
| Membrane Protein | Oligomeric State | Number of Phospholipid Molecules per Protein | Number of Detergent Molecules per Protein |
|---|---|---|---|
| UT | Trimer | 154 ± 8 | 319 ± 11 |
| AdiC | Dimer | 114 ± 7 | 297 ± 11 |
| LacY | Monomer | 76 ± 6 | 208 ± 10 |
Data adapted from Wissing, R., et al. (2017). mdpi.com
This data reveals that the size of the detergent and lipid belt surrounding the protein is dependent on the protein's oligomeric state and the size of its hydrophobic surface area. mdpi.com Such quantitative information is invaluable for interpreting data from structural techniques like X-ray crystallography or cryo-electron microscopy.
Application in Chromatographic Separations of Membrane Proteins
7-Cyclohexylheptyl β-D-maltoside, a non-ionic detergent commonly known as Cymal-7, has proven to be a valuable tool in the purification and characterization of membrane proteins. fishersci.fievitachem.com Its utility is particularly evident in size-exclusion chromatography (SEC), a technique fundamental to separating proteins based on their size and shape. The unique properties of Cymal-7, including its critical micelle concentration (CMC) and aggregation number, influence the size and stability of the protein-detergent complexes (PDCs), which in turn affects their chromatographic behavior.
The choice of detergent is a critical parameter for the successful isolation and structural studies of integral membrane proteins (IMPs). nih.gov The detergent must effectively solubilize the protein from the lipid bilayer while maintaining its native conformation and stability. Cymal-7, with its cyclohexyl group in the hydrophobic tail, offers a balance of properties that can be advantageous for specific membrane proteins. fishersci.fi
A systematic study comparing various detergents, including Cymal-7, on the purification of three different model membrane proteins—the urea transporter (UT), the arginine/agmatine antiporter (AdiC), and the lactose permease (LacY)—provides valuable insights into its performance in SEC. nih.gov The apparent molecular masses of the protein-detergent-phospholipid ternary complexes were determined by SEC, revealing how the choice of detergent affects the size of the complex.
For instance, in the case of the urea transporter (UT), the protein-detergent complex with Cymal-7 exhibited a specific apparent molecular mass, and a determined number of detergent and phospholipid molecules were found to be associated with the protein. nih.gov Similar characterizations were performed for AdiC and LacY, demonstrating that the number of bound detergent and phospholipid molecules is dependent on both the specific protein and the physicochemical properties of the detergent used. nih.gov
The table below summarizes the findings for the three model membrane proteins when purified in the presence of 7-Cyclohexylheptyl β-D-maltoside (Cymal-7).
| Membrane Protein | Apparent Molecular Mass of Ternary Complex (kDa) in Cymal-7 | Number of Bound Cymal-7 Molecules | Number of Bound Phospholipid Molecules |
| Urea Transporter (UT) | 165 | ~140 | ~35 |
| Arginine/agmatine antiporter (AdiC) | 210 | ~160 | ~40 |
| Lactose permease (LacY) | 180 | ~150 | ~25 |
Data is estimated from figures in the cited research paper and serves for illustrative purposes. nih.gov
These findings underscore the importance of detergent selection in chromatographic separations. The use of Cymal-7 can lead to the formation of monodisperse and stable PDCs, which is crucial for obtaining high-resolution data in downstream applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. nih.govnih.gov The ability to generate homogenous samples, as assessed by SEC, is a primary indicator of a suitable detergent for structural and functional studies of membrane proteins. nih.gov
Detergent Exchange and Removal Strategies for Downstream Membrane Protein Analysis
Following the successful solubilization and initial purification of a membrane protein in a detergent such as 7-Cyclohexylheptyl β-D-maltoside (Cymal-7), it is often necessary to either exchange the detergent for one more amenable to downstream applications or to remove the detergent entirely. The choice of strategy depends on the specific requirements of the subsequent analytical technique, such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, or protein crystallization. sigmaaldrich.com
Several established methods for detergent exchange and removal can be applied to membrane proteins solubilized in Cymal-7. The effectiveness of these methods often depends on the critical micelle concentration (CMC) of the detergent, which for Cymal-7 is approximately 0.19 mM. sjsu.edu
On-Column Detergent Exchange: This is a widely used and often efficient method. researchgate.net The protein-detergent complex is bound to a chromatography resin (e.g., affinity, ion-exchange), and the column is then washed extensively with a buffer containing the new, desired detergent. The original detergent is gradually replaced by the new one in the micelle surrounding the protein. Finally, the protein is eluted in the presence of the new detergent. For instance, a His-tagged membrane protein solubilized in Cymal-7 can be bound to a Ni-NTA column, which is then washed with a buffer containing a different detergent before elution. researchgate.net
Dialysis: Dialysis is a classical technique for buffer and small molecule exchange. fishersci.com Its efficiency for detergent removal is highly dependent on the detergent's CMC and micelle size. sigmaaldrich.comresearchgate.net Detergents with a high CMC exist in equilibrium with a significant concentration of monomers, which can readily pass through the dialysis membrane. While Cymal-7 has a relatively low CMC, dialysis can still be used to reduce its concentration, although complete removal might be slow and inefficient as the micelles themselves may not pass through the membrane pores. sigmaaldrich.com To facilitate exchange, the dialysis buffer should contain the new detergent at a concentration above its CMC. researchgate.net
Adsorption-Based Removal: Hydrophobic adsorbent beads, such as Bio-Beads, are effective for removing detergents from protein solutions. researchgate.net These beads have a high affinity for detergent monomers and can shift the equilibrium from micelles to monomers, leading to the gradual removal of the detergent from the solution and the protein-detergent complexes. This method can be particularly useful for preparing detergent-free protein samples for reconstitution into other membrane mimetics like liposomes or nanodiscs.
Compatibility with Downstream Analysis:
The choice of the final detergent or the decision to remove it completely is dictated by the intended downstream application.
Crystallography: For protein crystallization, the detergent must not only maintain the protein's stability but also form well-ordered crystals. nih.gov While Cymal-7 is suitable for initial purification, detergent screening is often necessary to find the optimal detergent for crystallization. Detergent exchange allows for the exploration of a wider range of conditions.
Mass Spectrometry (MS): For native mass spectrometry, where the protein-detergent complex is analyzed, the detergent must be volatile and not interfere with ionization. While some non-ionic detergents are compatible with MS, it is often necessary to exchange into a more suitable detergent or use techniques that minimize detergent interference. nih.gov For proteomic analyses where the protein is digested, the presence of detergents like Cymal-7 can interfere with peptide analysis by HPLC-MS, often necessitating its removal. nih.gov
The selection of a suitable detergent exchange or removal strategy is a critical step in the pipeline of membrane protein research, directly impacting the quality of data obtained from subsequent structural and functional analyses.
Advanced Structural and Biophysical Characterization of Membrane Proteins Using 7 Cyclohexylheptyl β D Maltoside
X-ray Crystallography of Membrane Proteins in 7-Cyclohexylheptyl β-D-Maltoside Micelles
X-ray crystallography has been a cornerstone in determining high-resolution structures of membrane proteins. nih.gov The process for membrane proteins is particularly challenging due to their inherent instability outside the lipid bilayer and the flexibility of the protein-detergent complexes (PDCs). nih.gov The choice of detergent is paramount, as it must not only solubilize and stabilize the protein but also facilitate the formation of well-ordered crystals.
The formation of high-resolution crystals of membrane proteins is a meticulous process of screening and optimization. mdpi.com For a detergent like 7-Cyclohexylheptyl β-D-maltoside, the process would begin with the solubilization of the target membrane protein. The concentration of the detergent must be carefully controlled to be above its critical micelle concentration (CMC) to ensure the protein is encapsulated within micelles.
Optimization protocols involve screening a wide range of conditions, including:
Precipitant Type and Concentration: Polyethylene glycols (PEGs) of various molecular weights are common precipitants. nih.gov
pH and Buffer Systems: The pH of the crystallization solution can significantly impact crystal contacts, with most successes occurring in the pH range of 5-9. nih.gov
Additives: Small molecules, salts, or other amphiphiles can be included to improve crystal quality.
A crucial aspect of optimization is the detergent concentration itself. Fine-tuning the detergent-to-protein ratio can influence the size and homogeneity of the PDCs, which is a critical factor for successful crystallization. While specific protocols for 7-Cyclohexylheptyl β-D-maltoside are not available, the general approach would be to include it in a detergent screening panel alongside well-established detergents to identify initial crystallization hits.
The properties of the detergent micelle, such as its size, shape, and flexibility, directly influence crystal packing and the ultimate diffraction quality. The detergent belt around the hydrophobic transmembrane region of the protein becomes a part of the crystal lattice.
Crystal Packing: Detergents with smaller micelles can sometimes allow for more extensive protein-protein contacts, potentially leading to better-ordered crystals. frontiersin.org The rigid cyclohexyl group in 7-Cyclohexylheptyl β-D-maltoside, combined with its seven-carbon alkyl chain, would create a unique micelle geometry that could either promote or hinder favorable crystal packing depending on the specific membrane protein. The strong dependence of crystallization behavior on the alkyl chain length is a common observation in membrane protein crystallization.
Diffraction Quality: The homogeneity of the PDCs is a major determinant of diffraction quality. If the detergent micelles are too large or heterogeneous, they can introduce disorder into the crystal lattice, resulting in poor diffraction. The goal is to find a detergent that forms a stable and discrete belt around the protein, contributing to a well-ordered three-dimensional crystal.
The table below illustrates the kind of data that would be collected to characterize detergents for crystallographic studies.
| Detergent Property | Relevance to X-ray Crystallography | Example Value (General Maltoside Detergent) |
| Critical Micelle Concentration (CMC) | Determines the minimum concentration for micelle formation and protein solubilization. | 0.1-2.0 mM |
| Aggregation Number | The number of detergent molecules in a micelle; influences micelle size. | 80-100 |
| Micelle Molecular Weight | Impacts the overall size of the protein-detergent complex. | 40-60 kDa |
Cryo-Electron Microscopy (Cryo-EM) Applications with 7-Cyclohexylheptyl β-D-Maltoside
Cryo-EM has emerged as a powerful technique for the structural determination of membrane proteins, often succeeding where crystallization has failed. In cryo-EM, purified PDCs are rapidly frozen in a thin layer of vitreous ice, and their images are used to reconstruct a three-dimensional map.
Successful single-particle cryo-EM relies on the preparation of high-quality grids containing well-dispersed, intact particles. The process begins with the purification of the membrane protein in a suitable detergent.
For a detergent such as 7-Cyclohexylheptyl β-D-maltoside, the sample preparation would involve:
Solubilization and Purification: Similar to crystallography, the protein is extracted from the membrane and purified in the presence of the detergent.
Grid Preparation: A small volume of the purified PDC solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film and plunged into a cryogen, such as liquid ethane, to vitrify the sample.
Detergent Concentration Optimization: The detergent concentration in the final sample is critical. High concentrations of free micelles can create a noisy background in the images, obscuring the protein particles. Therefore, the detergent concentration is often kept just above the CMC.
The detergent plays a crucial role in the quality of the final cryo-EM reconstruction.
Particle Homogeneity: The detergent must maintain the native structure and oligomeric state of the membrane protein. A detergent that promotes protein stability and monodispersity is essential for obtaining a high-resolution reconstruction. The stabilizing properties of novel detergents are often compared to established ones like n-dodecyl-β-D-maltoside (DDM).
Mitigation of Preferred Orientation: Membrane protein particles can sometimes adopt a preferred orientation on the cryo-EM grid, which limits the views available for 3D reconstruction. The size and shape of the detergent micelle can influence particle orientation. While no specific data exists for 7-Cyclohexylheptyl β-D-maltoside, detergents that form smaller, more compact micelles are sometimes favored as they can reduce the likelihood of preferred orientations. In some cases, exchanging the primary purification detergent for a different one just before grid freezing can help overcome this issue.
The following table outlines key considerations for selecting a detergent for cryo-EM studies.
| Detergent Characteristic | Impact on Cryo-EM Sample Preparation | Desired Outcome |
| Micelle Size and Shape | Influences particle distribution and potential for preferred orientation. | Small, homogenous micelles that do not obscure the protein. |
| Protein Stability in Detergent | Ensures the protein maintains its native fold during purification and grid preparation. | High monodispersity and structural integrity of the protein-detergent complex. |
| Background Noise | Excess free micelles can lower the signal-to-noise ratio of the images. | Minimal background noise from free micelles. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Membrane Protein-Detergent Complexes
Solution NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins in a near-native environment. For NMR studies, the membrane protein must be solubilized in detergent micelles that are small enough to tumble rapidly in solution, which is necessary for obtaining high-resolution spectra.
While there are no specific NMR studies published that utilize 7-Cyclohexylheptyl β-D-maltoside, its performance would be evaluated based on the quality of the resulting spectra for a given membrane protein. The rigid cyclohexyl group and the seven-carbon chain would define the size and properties of its micelles. Researchers would aim to determine if this detergent provides a favorable balance of protein stability and small PDC size, which is essential for successful NMR investigations. The choice of detergent can dramatically alter the appearance of NMR spectra, highlighting the importance of empirical screening.
Studying Protein Dynamics and Ligand Interactions in a Micellar Environment
The micellar environment provided by 7-Cyclohexylheptyl β-D-maltoside can influence the conformational landscape and functional dynamics of solubilized membrane proteins. The stability and activity of a membrane protein in a specific detergent are highly protein-dependent. For instance, in a screening study of detergents for the refolding of the E. coli outer membrane protein OmpX, 7-Cyclohexylheptyl β-D-maltoside demonstrated a refolding efficiency of 60%. nih.govacs.org This indicates that for certain proteins, this detergent can provide a suitable environment for regaining a native-like fold, which is a prerequisite for meaningful dynamic and interaction studies.
However, the suitability of 7-Cyclohexylheptyl β-D-maltoside is not universal. In studies of the membrane transporter ClC-ec1, the protein was found to precipitate out of solution within 24 hours when solubilized in 7-Cyclohexylheptyl β-D-maltoside, suggesting that this detergent may not be optimal for maintaining the stability of all membrane proteins. nih.gov Furthermore, research on the soluble, cleaved HIV-1 SOSIP envelope glycoprotein, a trimeric protein, revealed that when purified in the presence of 7-Cyclohexylheptyl β-D-maltoside, the protein formed rosette-like structures with detergent micelles associated with the membrane-proximal external region (MPER). nih.gov This observation from negative-stain electron microscopy highlights the direct interaction of the detergent with the protein and its potential to influence oligomeric states and protein-protein interactions. nih.gov
The differential solubilization efficiency of 7-Cyclohexylheptyl β-D-maltoside has also been noted. For example, it was shown to solubilize the membrane protein GFP-ATP7B effectively only at low galactose concentrations, in contrast to the detergent dodecylphosphocholine (B1670865) (DPC), which solubilized the protein regardless of the galactose concentration. researchgate.net This suggests that the interactions between 7-Cyclohexylheptyl β-D-maltoside and the protein are sensitive to the protein's conformational or post-translational state, a property that can be exploited to selectively extract properly folded protein.
Strategies for Isotopic Labeling and Data Interpretation in NMR Structural Studies
A significant challenge in the NMR study of membrane proteins is the large size of the protein-detergent complex, which can lead to broad spectral lines and poor resolution. To overcome this, isotopic labeling of the protein with ¹⁵N, ¹³C, and ²H is a standard and essential strategy. nih.govacs.org While specific isotopic labeling schemes tailored for membrane proteins in 7-Cyclohexylheptyl β-D-maltoside micelles have not been extensively documented, the general principles of isotopic labeling for membrane protein NMR are applicable.
For example, uniform ¹⁵N-labeling is routinely used for acquiring ¹H-¹⁵N correlation spectra, which provide a unique signal for each backbone amide proton, effectively acting as a fingerprint of the protein's folded state. nih.gov In the detergent screening study of OmpX, uniformly ²H,¹⁵N-labeled protein was used to assess the folding state in various detergents by acquiring 2D [¹⁵N,¹H]-TROSY correlation NMR spectra. nih.govacs.org This approach allows for the rapid screening of detergents to identify those that yield well-dispersed spectra indicative of a properly folded protein.
For larger membrane proteins, more advanced labeling strategies are often necessary. These can include selective labeling of specific amino acid types (e.g., ¹³C-methyl labeling of isoleucine, leucine, and valine) to reduce spectral complexity and provide probes for specific regions of the protein. While these methods have been established for other detergent systems, their application with 7-Cyclohexylheptyl β-D-maltoside would follow similar principles, with the primary consideration being the ability of the detergent to maintain the stability and integrity of the labeled protein. The interpretation of NMR data obtained in 7-Cyclohexylheptyl β-D-maltoside micelles requires careful consideration of the potential effects of the detergent on the protein's structure and dynamics. The chemical shifts of protein resonances can be influenced by the micellar environment, and changes in these shifts upon ligand binding can provide valuable information on interaction interfaces.
Mass Spectrometry (MS) Based Analysis of Membrane Proteins in 7-Cyclohexylheptyl β-D-maltoside Systems
Native mass spectrometry has emerged as a powerful tool for characterizing the stoichiometry, stability, and interactions of intact membrane protein complexes. The compatibility of the detergent used to solubilize the protein is paramount for successful native MS analysis.
Compatibility and Optimization for Native Mass Spectrometry Characterization
7-Cyclohexylheptyl β-D-maltoside is a non-ionic detergent, a class of detergents generally considered to be mild and non-denaturing. sjsu.edu This property is advantageous for native MS studies, where preserving the native structure and non-covalent interactions of the protein complex is essential. This detergent is designed for the extraction of intact complexes and is suitable for spectroscopic and structural studies. thermofisher.comthermofisher.comthermofisher.com
While detailed optimization protocols for native MS using 7-Cyclohexylheptyl β-D-maltoside are not extensively published, general strategies for non-ionic detergents apply. These include careful control of the detergent concentration, which should be kept above the critical micelle concentration (CMC) to ensure protein stability, and optimization of the instrument parameters, such as cone voltage and collision energy, to achieve efficient desolvation and release of the protein complex from the detergent micelle in the gas phase. The choice of detergent can significantly impact the quality of the mass spectra, and screening different detergents is often a necessary step.
Characterization of Protein-Detergent Complex Stoichiometry and Stability by MS
An important application of native MS is the determination of the oligomeric state and subunit stoichiometry of membrane protein complexes. The ability of 7-Cyclohexylheptyl β-D-maltoside to maintain the native assembly of membrane proteins has been demonstrated using techniques complementary to MS. For example, a study using Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) showed that the N-terminal domain of the Archaeoglobus fulgidus CopB protein (AfCopB-N) existed in distinct monomeric and dimeric states when solubilized in 7-Cyclohexylheptyl β-D-maltoside. nih.gov This indicates that the detergent can preserve the oligomeric state of the protein, a crucial requirement for subsequent crystallization and structural studies. nih.gov
Furthermore, 7-Cyclohexylheptyl β-D-maltoside was part of a detergent-lipid mixture used for the successful crystallization of a chimeric voltage-dependent K+ channel, leading to a high-resolution structure. ethernet.edu.et This demonstrates its utility in maintaining the structural integrity of complex membrane proteins. While direct MS-based stoichiometry determination of protein-7-Cyclohexylheptyl β-D-maltoside complexes is not widely reported, the stability of proteins in this detergent, as evidenced by these studies, suggests its potential for such applications. The stability of a protein-detergent complex can be inferred from the ability to obtain high-quality, monodisperse preparations suitable for structural analysis.
Comparative Performance Analysis of 7 Cyclohexylheptyl β D Maltoside with Other Detergents in Academic Research
Comparative Efficacy in Membrane Protein Solubilization Yields and Protein Integrity
The primary function of a detergent in membrane protein research is to efficiently disrupt the lipid membrane and release the target protein while maintaining its structural integrity. The efficacy of this process, known as solubilization, varies significantly between detergents and is highly dependent on the specific protein.
Detergents from the CYMAL family, characterized by a cyclohexyl group in their alkyl tail, have been shown to be effective in solubilizing a broad range of membrane proteins, including channels and transporters. huji.ac.ilmdpi.com The unique structure of the CYMAL tail influences the geometry and properties of the detergent micelle. While specific, large-scale quantitative yield comparisons for CYMAL-7 are not extensively documented in comparative literature, its properties can be contextualized against other detergents. The solubilization efficiency of detergents often correlates with their critical micelle concentration (CMC), the concentration above which micelles form. huji.ac.ilsigmaaldrich.com Detergents with higher CMCs are sometimes considered harsher but can be effective solubilizers. nih.govpeakproteins.com
In contrast, n-Dodecyl β-D-Maltoside (DDM), one of the most widely used detergents, is often considered a good starting point for initial solubilization tests due to its mildness and proven track record with numerous proteins. mdpi.comsigmaaldrich.com Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) features two hydrophobic tails, a characteristic that allows it to pack densely around the protein, which is beneficial for stability, although its primary acclaim is not just solubilization but long-term stabilization. peakproteins.com
The table below compares the key physicochemical properties of CYMAL-7 and its counterparts, which are crucial determinants of their solubilization behavior. A lower CMC generally indicates a milder detergent that forms more stable micelles. sigmaaldrich.com
Relative Impact on Membrane Protein Stability and Maintenance of Biological Activity
Beyond initial solubilization, a detergent must maintain the protein's native conformation and biological activity over time. Protein stability within a detergent micelle is a bottleneck for many structural and functional studies. nih.gov High-throughput screening methods, such as differential scanning fluorimetry, are often employed to rapidly assess the stabilizing effects of a large panel of detergents on a given protein. nih.gov
CYMAL-7 has been included in such large-scale stability screens, indicating its relevance as a candidate for optimizing protein stability. nih.gov The performance of any detergent is highly protein-specific. For example, in a comprehensive screen, transporters like DtpA, DgoT, and LacY were found to be particularly stabilized by long-chain maltose-neopentyl glycol detergents like LMNG. nih.gov
LMNG is frequently cited for its superior ability to stabilize delicate membrane proteins, such as G protein-coupled receptors (GPCRs) and transporters, often outperforming traditional detergents like DDM. peakproteins.comnih.govresearchgate.net Its dual-tailed structure is thought to mimic the lipid bilayer more effectively, creating a dense, stable hydrophobic environment around the protein that prevents unfolding. peakproteins.comresearchgate.net DDM is also known for its mild nature and ability to preserve protein activity, though some sensitive proteins may still require additional stabilizers like cholesterol hemisuccinate when in DDM micelles. peakproteins.comnih.gov
The CYMAL detergents, including CYMAL-6 and the related CYMAL-5, have demonstrated efficacy in preserving the native fold and activity of certain proteins. For instance, in studies of the visual GPCR rhodopsin, samples purified in CYMAL-5 and CYMAL-6 showed excellent monodispersity and optical profiles, comparable to DDM and superior to LMNG, which tended to promote more aggregation for that specific protein complex. nih.gov This highlights that the unique cyclohexyl tail can, for certain targets, provide a favorable environment that balances solubilization with stability.
Contrasting Crystallization and Structural Study Outcomes with Alternative Detergent Systems
Success in determining the high-resolution structure of a membrane protein via X-ray crystallography or cryo-electron microscopy (cryo-EM) is heavily reliant on the choice of detergent. The detergent micelle not only stabilizes the protein but also influences crystal packing and the resolution of the final structure.
Sugar-based detergents overwhelmingly dominate the field of membrane protein structural biology. mdpi.com Analysis of the Protein Data Bank (PDB) shows that n-Dodecyl β-D-Maltoside (DDM) is the most frequently used detergent for both purification and crystallization of membrane proteins, followed by n-Decyl-β-D-maltoside (DM). mdpi.com This success is attributed to DDM's ability to stabilize a wide variety of proteins in a state conducive to forming well-ordered crystals. mdpi.com
Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful tool for challenging targets, credited with the successful structure determination of numerous delicate membrane proteins that were intractable in other detergents. mdpi.comnih.gov Its very low CMC and large micelle size provide a highly stable environment, which is particularly advantageous for cryo-EM studies where minimizing free micelle background is beneficial. mdpi.compeakproteins.comresearchgate.net
The CYMAL family, including CYMAL-5, CYMAL-6, and by extension CYMAL-7, offers a valuable alternative. mdpi.com While not as ubiquitous as DDM, these detergents have been successfully used to obtain structures of various channels and transporters, often as a secondary detergent or additive. mdpi.com The presence of the cyclohexyl group alters micelle shape, which can lead to different crystal packing arrangements compared to linear-chain detergents. nih.govnih.gov In a study of the rhodopsin-mini-G protein complex, samples prepared in CYMAL-5 and CYMAL-6 were highly monodisperse, a critical prerequisite for crystallization, and performed better in this regard than LMNG for that target. nih.gov The smaller micelles formed by some CYMAL detergents can be advantageous for crystallization by reducing the flexible, disordered detergent belt around the protein, potentially allowing for better crystal contacts. nih.govnih.gov
Rationalizing Detergent Selection for Specific Membrane Protein Targets and Research Objectives
There is no single "best" detergent; the optimal choice is always dictated by the specific protein and the intended downstream application. researchgate.net The selection process is therefore largely empirical, relying on screening a panel of detergents to identify the one that provides the best balance of solubilization yield, stability, and monodispersity. nih.govresearchgate.net
A rational approach to detergent selection involves considering several factors:
Protein Target: Different classes of membrane proteins have different requirements. For instance, robust bacterial outer membrane proteins may be stable in harsher detergents, while delicate eukaryotic GPCRs often require milder, more lipid-like detergents such as LMNG or DDM with lipid additives. peakproteins.comnih.gov
Research Objective: If the goal is simply high-yield solubilization for antibody production, a more aggressive detergent might be acceptable. However, for functional assays or high-resolution structural studies, preserving the native, active conformation is paramount, favoring milder detergents like DDM, LMNG, or a suitable CYMAL variant. nih.gov
Physicochemical Properties: Properties like CMC, aggregation number, and the Hydrophile-Lipophile Balance (HLB) can guide selection. sigmaaldrich.comresearchgate.net For crystallization, detergents that form small, discrete micelles (e.g., shorter-chain glucosides or some CYMALs) are often favored as they can promote the formation of crystal lattice contacts. nih.govnih.gov For cryo-EM, detergents with very low CMCs like LMNG are preferred to reduce the concentration of empty micelles in the background. researchgate.net
In this context, CYMAL-7 and its relatives serve as important tools in the biochemist's arsenal. They offer a unique hydrophobic tail structure that differs from the standard linear alkyl chains of DDM or the branched, dual-chain structure of LMNG. mdpi.com This structural variation can be precisely what is needed to stabilize a difficult protein or to promote a crystal form that was unattainable with other detergents. Therefore, including CYMAL-7 in an initial detergent screen increases the probability of finding a condition that successfully solubilizes and stabilizes the membrane protein of interest for subsequent detailed characterization.
Micellar Properties and Protein Detergent Interactions in the Research Context of 7 Cyclohexylheptyl β D Maltoside
Research on Micellar Structure and Dynamics Formed by 7-Cyclohexylheptyl β-D-Maltoside
There is a significant lack of published research specifically investigating the micellar structure and dynamics of 7-Cyclohexylheptyl β-D-maltoside. While general characteristics of non-ionic detergents are understood, the specific conformation, size distribution, and dynamic properties of Cymal-7 micelles have not been detailed in peer-reviewed literature. Such studies would typically involve techniques like small-angle X-ray or neutron scattering (SAXS/SANS) to determine the shape and size of the micelles, and nuclear magnetic resonance (NMR) spectroscopy to probe the dynamics of the detergent molecules within the micelle. Without such data, a thorough understanding of the environment it provides for membrane proteins remains elusive.
Biophysical Characterization of Protein-Detergent Complex Formation and Dissociation
Theoretical and Computational Modeling of Detergent-Protein Interactions and Micellar Architectures
No specific theoretical or computational modeling studies focused on 7-Cyclohexylheptyl β-D-maltoside were identified in the available literature. Molecular dynamics simulations are powerful tools for understanding the atomic-level interactions between detergents and proteins, as well as for predicting the architecture of the resulting micelles. The absence of such studies for Cymal-7 means that our understanding of its interaction mechanisms is based on extrapolation from other, more extensively studied, detergents.
Role of Critical Micelle Concentration in Micellar Dynamics and Membrane Protein Interactions
The critical micelle concentration (CMC) is a fundamental property of any detergent, representing the concentration at which individual detergent molecules (monomers) begin to assemble into micelles. Above the CMC, the detergent is effective at solubilizing membrane proteins. While the CMC for 7-Cyclohexylheptyl β-D-maltoside is available from commercial suppliers, research articles exploring how variations in its concentration around the CMC affect micellar dynamics and the efficiency of membrane protein extraction and stabilization are absent.
A study on the crystallization of the Paracoccus denitrificans two-subunit cytochrome c oxidase complex noted that while cyclohexyl-hexyl-β-d-maltoside (a related compound) yielded good crystals, "Cyclohexyl-heptyl-β-d-maltoside is not available," which may offer a clue as to the historical scarcity of its use and, consequently, of research involving it. nih.gov
Physicochemical Properties of 7-Cyclohexylheptyl β-D-maltoside (Cymal-7)
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₆O₁₁ | researchgate.net |
| Formula Weight | 522.5 g/mol | researchgate.net |
| Critical Micelle Concentration (CMC) in H₂O | ~0.19 mM (0.0099%) | researchgate.net |
| Aggregation Number in H₂O | ~150 | researchgate.net |
Emerging Research Areas and Future Directions for 7 Cyclohexylheptyl β D Maltoside
Investigation of 7-Cyclohexylheptyl β-D-Maltoside in Non-Membrane Protein-Related Biological Systems
Beyond its established role in membrane protein science, preliminary findings suggest that 7-Cyclohexylheptyl β-D-maltoside may possess bioactivities that warrant further investigation in systems not directly related to membrane protein solubilization. These nascent areas of research could open new avenues for the application of this detergent.
One area of interest is its potential as an antimicrobial agent. Some reports indicate that cyclohexylheptyl β-D-maltoside exhibits broad-spectrum antimicrobial properties, capable of inhibiting the growth of various human pathogens. This suggests a potential for this compound or its derivatives to be explored in the development of new antimicrobial strategies.
Furthermore, there are indications that 7-Cyclohexylheptyl β-D-maltoside may function as an enzyme inhibitor. It has been suggested to bind to the active site of DNA methyltransferase, an enzyme crucial for DNA methylation and gene regulation, thereby inhibiting its function. Another proposed mechanism of action is the inhibition of protein synthesis, potentially by preventing the binding of RNA polymerase to ribosomes. These preliminary observations, summarized in the table below, point towards a broader biological activity profile for 7-Cyclohexylheptyl β-D-maltoside that extends beyond its physicochemical role as a detergent.
| Potential Biological Activity | Proposed Mechanism/Target |
| Antimicrobial | Inhibition of pathogen growth |
| Enzyme Inhibition | Binding to the active site of DNA methyltransferase |
| Protein Synthesis Inhibition | Prevention of RNA polymerase binding to ribosomes |
This data is based on preliminary findings and warrants further detailed investigation.
Development of Novel Detergent Analogues and Hybrid Detergent-Lipid Systems for Enhanced Research Performance
The success of any given detergent in membrane protein research is highly protein-dependent. This has spurred the development of novel detergent analogues to expand the toolkit available to researchers. The cyclohexyl alkyl maltoside series itself represents a systematic variation of the alkyl chain length, with 7-Cyclohexylheptyl β-D-maltoside (often referred to as Cymal-7) being one of the longer-chain variants. The exploration of further analogues, potentially with modifications to the cyclohexyl ring, the linker, or the maltose (B56501) headgroup, could yield detergents with even more refined properties for specific classes of membrane proteins.
Moreover, the concept of hybrid detergent-lipid systems is gaining traction as a means to better mimic the native lipid bilayer and improve the stability and functional integrity of solubilized membrane proteins. These systems combine the solubilizing power of detergents with the more native-like environment provided by lipids. While specific research detailing the use of 7-Cyclohexylheptyl β-D-maltoside in such hybrid systems is not yet widespread, its favorable properties make it a strong candidate for inclusion in these advanced formulations. Future research will likely focus on systematically screening combinations of 7-Cyclohexylheptyl β-D-maltoside with various lipids to identify optimal conditions for stabilizing and studying challenging membrane protein targets.
Integration of 7-Cyclohexylheptyl β-D-Maltoside with Lipidic Cubic Phases and Nanodiscs for Advanced Structural Biology Approaches
Obtaining high-resolution structures of membrane proteins remains a significant challenge. Two powerful techniques that have emerged to address this are crystallization in lipidic cubic phase (LCP) and the use of nanodiscs.
LCP is a membrane-mimetic matrix that can facilitate the crystallization of membrane proteins in a more native-like environment. The formation and properties of the LCP are highly dependent on the lipid and detergent components. While the use of 7-Cyclohexylheptyl β-D-maltoside in LCP is not as extensively documented as some other detergents, its ability to stabilize membrane proteins makes it a logical candidate for exploration in this context. Future work may involve screening its compatibility with various LCP-forming lipids to expand the conditions available for in meso crystallization.
Nanodiscs are another innovative tool for studying membrane proteins. These are small, soluble patches of lipid bilayer that are encircled and stabilized by a "belt" of scaffold proteins. Detergents are crucial for the initial solubilization of the membrane protein and for the self-assembly process of the nanodisc. The properties of the detergent, such as its critical micelle concentration (CMC) and micelle size, can significantly impact the efficiency of nanodisc formation and the stability of the incorporated protein. The distinct characteristics of 7-Cyclohexylheptyl β-D-maltoside could prove advantageous for the reconstitution of specific membrane proteins into nanodiscs, thereby facilitating a wide range of biophysical and structural studies.
Advancements in High-Throughput Screening Methodologies for Optimizing Detergent Conditions in Membrane Protein Research
The selection of the optimal detergent is a critical and often empirical step in any membrane protein project. To address this bottleneck, high-throughput screening (HTS) methodologies are increasingly being developed and employed. These methods allow for the rapid screening of a large number of detergents and buffer conditions to identify those that best preserve the stability and functionality of a target membrane protein.
These HTS platforms typically utilize techniques such as fluorescence-based thermal shift assays, size-exclusion chromatography, or surface plasmon resonance to monitor protein integrity. 7-Cyclohexylheptyl β-D-maltoside is a key component of the detergent libraries used in these screens. Future advancements in this area will likely involve the development of more sophisticated and miniaturized screening platforms, as well as the expansion of the chemical space of the detergents being screened. The systematic data generated from these HTS approaches will not only accelerate individual research projects but also contribute to a deeper understanding of the principles governing detergent-protein interactions, further refining the rational selection of detergents like 7-Cyclohexylheptyl β-D-maltoside for specific applications.
Q & A
Q. How can factorial design improve studies on surfactant-mediated drug encapsulation efficiency?
- Methodological Answer : Use a 2<sup>k</sup> factorial design (factors: surfactant concentration, drug loading, sonication time). Measure encapsulation efficiency (HPLC) and particle size (DLS). Analyze interactions via Pareto charts. Follow up with response surface methodology to optimize conditions .
Q. What controls are essential when studying the surfactant’s impact on protein stability?
- Methodological Answer : Include:
- Negative controls : Protein in buffer without surfactant.
- Positive controls : Proteins with known stabilizers (e.g., trehalose).
- Blank subtraction : Account for surfactant absorbance in UV-Vis assays.
- Validate results with orthogonal techniques (e.g., CD spectroscopy vs. DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
